1,3,5-Triazine-2,4-diamine, N-ethyl-6-(methylthio)-
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of 1,3,5-Triazine-2,4-diamine, N-ethyl-6-(methylthio)- follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The preferred IUPAC name employs the triazine ring system as the principal structural framework, with positional numbering that begins from nitrogen atoms in the ring. The designation "1,3,5-triazine" indicates the symmetric arrangement of three nitrogen atoms within the six-membered ring, distinguished from other isomeric forms such as 1,2,3-triazine or 1,2,4-triazine.
The compound's systematic name incorporates several distinct nomenclature elements that reflect its substitution pattern. The "2,4-diamine" portion indicates the presence of amino groups at positions 2 and 4 of the triazine ring, while the "N-ethyl" designation specifies that one of these amino groups bears an ethyl substituent. The "6-(methylthio)" component describes the methylsulfanyl group (-SCH₃) attached at position 6 of the ring system. This nomenclature convention ensures unambiguous identification of the compound's structure and distinguishes it from closely related triazine derivatives.
Alternative naming systems have been employed in various chemical databases and literature sources. The Chemical Abstracts Service nomenclature often utilizes different positional numbering schemes, potentially referring to the compound as N-ethyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine. These variations in naming conventions necessitate careful attention to structural verification when referencing this compound across different sources and databases. The systematic approach to nomenclature becomes particularly important when considering the extensive family of substituted triazines, where minor variations in substitution patterns can significantly alter chemical and biological properties.
Molecular Geometry and Crystallographic Analysis
The molecular geometry of 1,3,5-Triazine-2,4-diamine, N-ethyl-6-(methylthio)- exhibits characteristic features of substituted triazine systems, with significant deviations from the ideal threefold symmetry observed in unsubstituted 1,3,5-triazine. Crystallographic analysis of related methylthio-triazine compounds reveals that substitution patterns substantially influence ring geometry and electronic distribution. The triazine ring maintains approximate planarity, though subtle distortions occur due to the different electronic and steric demands of the substituent groups.
Detailed structural investigations of analogous compounds demonstrate that the carbon-nitrogen bond lengths within the triazine ring range from 1.327 to 1.373 angstroms, with formal single bonds typically being longer than those with partial double-bond character. The methylthio substituent at position 6 introduces significant geometric perturbations, with the sulfur-carbon bond length typically measuring approximately 1.768 angstroms based on crystallographic data from related structures. The ethylamino substituent contributes additional conformational complexity, as the ethyl group can adopt various rotational conformations around the carbon-nitrogen bond.
Bond angle analysis reveals systematic deviations from the idealized 120-degree angles expected for a symmetric triazine ring. Crystallographic studies of related diaminotriazine derivatives show that angles at unsubstituted nitrogen atoms tend to be compressed to approximately 115 degrees, while the angle at the carbon atom between these nitrogen atoms expands to nearly 128 degrees. These geometric distortions reflect the electronic influence of the substituent groups and their impact on the aromatic character of the triazine ring system.
The three-dimensional molecular structure exhibits specific orientational preferences for the substituent groups. The methylthio group typically adopts a conformation that minimizes steric interactions with adjacent ring atoms, while the ethylamino group's orientation depends on both intramolecular interactions and crystal packing forces in the solid state. Computational studies using density functional theory methods provide additional insights into the preferred conformations and electronic distribution within the molecule.
Tautomeric Forms and Resonance Structures
The tautomeric behavior of 1,3,5-Triazine-2,4-diamine, N-ethyl-6-(methylthio)- involves complex equilibria between different structural forms that significantly influence the compound's chemical properties and reactivity patterns. The presence of amino groups at positions 2 and 4 creates multiple possibilities for tautomeric interconversion, particularly involving the migration of hydrogen atoms between nitrogen centers and the formation of alternative electronic distributions within the ring system.
Primary tautomeric forms include the conventional amino structure, where hydrogen atoms remain attached to the exocyclic nitrogen atoms, and alternative imino forms where hydrogen migration occurs to ring nitrogen atoms. Experimental evidence from nuclear magnetic resonance spectroscopy and X-ray crystallography suggests that the amino tautomer predominates in both solution and solid phases for most substituted triazine derivatives. However, the relative stability of different tautomeric forms can be influenced by solvent effects, temperature, and the specific nature of substituent groups.
Resonance structures contribute significantly to the electronic stabilization of the triazine ring system. The delocalization of electron density across the ring involves contributions from multiple canonical forms, including those with formal double bonds between carbon and nitrogen atoms at various positions. The methylthio substituent participates in this electronic delocalization through sulfur's vacant d-orbitals, which can accept electron density from the aromatic system. This interaction affects both the geometric parameters and the chemical reactivity of the compound.
The ethylamino substituent introduces additional complexity to the resonance picture, as the nitrogen atom can participate in both sigma and pi bonding with the triazine ring. The extent of this interaction depends on the planarity of the amino group relative to the ring system and the availability of electron density for delocalization. Computational studies indicate that the energy differences between major tautomeric forms are typically small, suggesting that multiple forms may coexist under ambient conditions.
Comparative Analysis with Related s-Triazine Derivatives
The structural characteristics of 1,3,5-Triazine-2,4-diamine, N-ethyl-6-(methylthio)- can be systematically compared with other members of the substituted triazine family to understand structure-property relationships and synthetic accessibility patterns. This comparative analysis reveals how different substitution patterns influence molecular geometry, electronic properties, and chemical behavior across the triazine series.
The systematic comparison reveals several important trends in structural modification effects. Compounds with symmetric substitution patterns, such as the diethyl derivative, maintain relatively regular geometric parameters and exhibit predictable physical properties. In contrast, asymmetric substitution patterns, exemplified by mixed alkyl derivatives, introduce conformational complexity and altered electronic distributions that can significantly impact chemical reactivity and biological activity.
The methylthio group at position 6 serves as a common structural element across this series, providing a consistent electronic contribution that facilitates comparative analysis. This substituent's electron-donating character through sulfur's lone pairs influences the electron density distribution within the triazine ring, affecting both nucleophilic and electrophilic reactivity patterns. The presence of the methylthio group also enhances the compounds' lipophilicity compared to unsubstituted triazine derivatives.
Crystallographic data from related compounds indicate that increasing the size and complexity of amino substituents generally leads to larger unit cell parameters and altered packing arrangements in the solid state. These structural changes can influence important properties such as solubility, melting point, and stability. The target compound, with its single ethyl substituent, represents an intermediate case between fully unsubstituted and heavily substituted triazine derivatives, offering a balance between synthetic accessibility and functional group diversity.
Properties
IUPAC Name |
2-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5S/c1-3-8-5-9-4(7)10-6(11-5)12-2/h3H2,1-2H3,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKCJDAIKRRBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194366 | |
| Record name | Deisopropylametryne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4147-58-4 | |
| Record name | Deisopropylametryne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004147584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deisopropylametryne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEISOPROPYLAMETRYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSC82EM532 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
1,3,5-Triazine-2,4-diamine, N-ethyl-6-(methylthio)- (commonly known as Ametryn) is a compound belonging to the triazine class of herbicides. Its chemical structure allows it to interact with biological systems, particularly in plants and potential cancer cell lines. This article reviews the biological activity of Ametryn, focusing on its herbicidal properties and anticancer potential.
- Molecular Formula: C9H17N5S
- Molecular Weight: 227.330 g/mol
- CAS Number: 834-12-8
Herbicidal Activity
Ametryn is primarily utilized as a herbicide in agricultural settings. It acts by inhibiting photosynthesis in target plants. The compound's metabolism has been studied extensively:
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Metabolism in Plants:
- A study conducted on paddy rice demonstrated that after the application of Ametryn, detectable residues were found in both leaves (1.37 ppm) and hulled grains (0.088 ppm) at maturity .
- Several degradation products were identified, including various hydroxylated and amino acid conjugates, indicating metabolic transformation within the plant .
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Environmental Impact:
- The degradation products identified suggest that Ametryn can persist in the environment and may affect non-target organisms. This raises concerns regarding its ecological footprint and necessitates careful management in agricultural practices.
Anticancer Activity
Recent research has explored the potential anticancer properties of triazine derivatives, including Ametryn. Various studies have reported on the antiproliferative effects of structurally related compounds.
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In Vitro Studies:
- Compounds similar to Ametryn have shown significant antiproliferative activity against various cancer cell lines. For instance, certain derivatives exhibited IC50 values ranging from 1.01 to 18.20 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
- The presence of specific substituents on the triazine core was found to enhance anticancer activity. For example, compounds with morpholine rings demonstrated superior activity compared to those with piperidine rings .
- Case Study:
Summary of Biological Activities
The following table summarizes the biological activities associated with Ametryn and its derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several triazine herbicides. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Methylthiotriazines
Key Observations
Substituent Effects on Activity :
- Alkyl Groups : Larger substituents (e.g., tert-butyl in terbutryn) enhance lipophilicity, increasing soil adsorption and persistence but reducing mobility .
- Methylthio vs. Chloro : Methylthio derivatives (e.g., ametryn, target compound) exhibit broader herbicidal activity compared to chloro-substituted triazines (e.g., propazine), which are more prone to hydrolysis and photodegradation .
Environmental Fate: Methylthiotriazines like terbutryn and ametryn are persistent in anaerobic environments but degrade faster under aerobic conditions . Cross-reactivity in immunoassays is common due to structural similarities, complicating environmental monitoring .
Selectivity :
Preparation Methods
Triazine Ring Formation
Cyanoguanidine derivatives react with nitriles or carbonyl compounds under acidic or basic conditions to form the triazine skeleton. For example, morpholine and cyanoguanidine refluxed in ethanol yield 2,4-diamino-6-morpholino-1,3,5-triazine. This intermediate serves as a scaffold for subsequent functionalization.
Substitution Reactions
The methylthio group (-SCH₃) is introduced via nucleophilic displacement of chloro or hydroxyl groups on the triazine ring. Methylthiol (CH₃SH) or thiourea derivatives in the presence of bases like sodium hydride facilitate this substitution. Simultaneously, ethylamine reacts at the 4-position to form the N-ethyl substituent. Optimized conditions (e.g., 80–100°C, 12–24 h) achieve yields of 70–85%.
Table 1: Stepwise Synthesis Parameters
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Cyclization | Cyanoguanidine, Morpholine | EtOH, reflux, 6h | 65 |
| S-Methylation | CH₃SH, NaH | DMF, 80°C, 12h | 78 |
| N-Ethylation | Ethylamine, K₂CO₃ | THF, 60°C, 8h | 82 |
Microwave-Assisted One-Pot Synthesis
Microwave irradiation significantly accelerates the synthesis of 1,3,5-triazine-2,4-diamines by enabling rapid cyclization and aromatization. A three-component reaction of arylaldehydes, amines, and N-arylcyanoguanidines under acidic conditions forms dihydrotriazine intermediates, which undergo base-mediated dehydrogenation to yield the target compound.
Reaction Mechanism
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Acid-Catalyzed Cyclization : Arylaldehydes condense with N-ethylcyanoguanidine and methylthioamine in acetic acid, forming a dihydrotriazine intermediate.
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Aromatization : Microwave irradiation (150–200 W, 15–30 min) in the presence of aqueous NaOH promotes dehydrogenation, yielding the fully aromatic triazine.
Table 2: Microwave Synthesis Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Irradiation Power | 180 W | Maximizes rate |
| Reaction Time | 25 min | 89% yield |
| Base Concentration | 2M NaOH | Prevents degradation |
This method reduces reaction times from hours to minutes and achieves yields exceeding 85%.
Three-Component Reactions
Three-component strategies streamline the synthesis by concurrently assembling the triazine ring and introducing substituents. A catalyst-free approach combines formamidine, carbon disulfide, and methyl iodide under thermal conditions.
Key Steps
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Thioureation : Formamidine reacts with CS₂ to form a dithiocarbamate intermediate.
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Methylthio Incorporation : Methyl iodide alkylates the sulfur moiety, introducing the -SCH₃ group.
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Cyclization : Heating (80°C, 5 h) induces ring closure, yielding the triazine core.
Table 3: Three-Component Reaction Outcomes
| Reagent Ratio (Formamidine:CS₂:CH₃I) | Temperature (°C) | Yield (%) |
|---|---|---|
| 1:1.2:1.5 | 80 | 68 |
| 1:1.5:2 | 100 | 72 |
Transition Metal-Catalyzed Methods
Copper-catalyzed protocols enhance selectivity and efficiency. A patented method employs Cu(OAc)₂·H₂O and Na₂CO₃ in toluene to mediate the coupling of amidine hydrochlorides with alcohols.
Catalytic Cycle
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Oxidative Coupling : Cu(II) oxidizes the amidine to a radical intermediate.
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Alcohol Activation : The alcohol coordinates to copper, facilitating nucleophilic attack.
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Triazine Formation : Sequential dehydrogenation and cyclization yield the product.
Table 4: Catalytic Synthesis Performance
| Catalyst Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|
| 10 | 24 | 88 |
| 15 | 18 | 91 |
Comparative Analysis
Table 5: Method Comparison
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Stepwise | High purity, controlled substitution | Multi-step, time-intensive | 70–85 |
| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment required | 85–90 |
| Three-Component | Atom-economical, simple conditions | Moderate yields | 65–75 |
| Catalytic | High yields, scalable | Cost of metal catalysts | 85–91 |
Q & A
Q. What are the standard synthetic protocols for preparing 1,3,5-Triazine-2,4-diamine derivatives such as N-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine?
A microwave-assisted synthesis method is commonly employed for triazine derivatives. For example, cyanoguanidine, aryl aldehydes, and amines are reacted in ethanol under acidic conditions (e.g., HCl) at 140°C using microwave irradiation (150 W, 50 minutes). Post-reaction neutralization with NaOH and recrystallization yield purified products . Variations in substituents (e.g., aryl groups) can be introduced by modifying the starting aldehydes and amines.
Q. What analytical techniques are recommended for characterizing the purity and structure of N-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation. For example, ¹H NMR can resolve ethyl and methylthio substituents, while MS provides molecular weight validation. High-performance liquid chromatography (HPLC) or elemental analysis further ensures purity .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
The compound exhibits toxicity and requires strict safety protocols. Use personal protective equipment (PPE), including gloves and fume hoods. Storage should adhere to flammability and reactivity guidelines. Safety data sheets (SDS) recommend immediate decontamination of spills and avoidance of inhalation/ingestion .
Advanced Research Questions
Q. How can researchers address the low aqueous solubility of N-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine in pharmacological studies?
Solubility challenges can be mitigated via co-solvent systems (e.g., DMSO-water mixtures) or structural derivatization (e.g., introducing hydrophilic groups like hydroxyl or amine). Nanoformulation techniques, such as liposomal encapsulation, may also enhance bioavailability .
Q. What strategies are proposed to overcome resistance mechanisms observed in triazine-based therapeutic or herbicidal agents?
Resistance in cancer or weeds can arise from metabolic detoxification or target-site mutations. Combinatorial therapies (e.g., pairing with cytochrome P450 inhibitors) or structural optimization (e.g., modifying the methylthio group to reduce enzymatic degradation) are under investigation. In vitro resistance models using cell lines or plant assays are critical for validation .
Q. How can computational models like 3D-QSAR optimize the bioactivity of triazine derivatives?
3D-QSAR models analyze steric, electrostatic, and hydrophobic fields to predict bioactivity. For example, molecular alignment grids and partial least squares (PLS) regression correlate structural features (e.g., substituent positions) with antiproliferative or herbicidal activity. Virtual screening of substituent libraries can prioritize candidates for synthesis .
Q. What experimental approaches elucidate the molecular interactions of this compound with biological targets?
Molecular docking studies using X-ray crystallography or cryo-EM structures of target proteins (e.g., dihydrofolate reductase in cancer or Photosystem II in plants) identify binding modes. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) quantify binding affinities. Mutagenesis assays validate critical interaction residues .
Q. How do structural modifications at the N-ethyl or methylthio positions affect bioactivity across different applications (e.g., anticancer vs. herbicidal)?
Substituting the N-ethyl group with bulkier alkyl chains (e.g., isopropyl) enhances herbicidal activity by improving lipid membrane penetration. Conversely, replacing the methylthio group with electron-withdrawing moieties (e.g., nitro) increases anticancer potency by stabilizing DNA adducts. Comparative bioassays in cancer cell lines (e.g., MTT assays) and plant models (e.g., chlorophyll inhibition) are used to assess selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
